1-(4-Cyclopropylthiazol-2-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea
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Description
1-(4-Cyclopropylthiazol-2-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea, commonly known as CCT251545, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.
Scientific Research Applications
Synthesis and Derivative Formation
- The compound is involved in the synthesis of novel pyridine and naphthyridine derivatives. Abdelrazek et al. (2010) reported the dimerization reactions of related compounds, leading to the formation of various pyrimido and naphthyridine derivatives, which are of interest in organic chemistry (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
- Another study by El-Sayed (2006) explored the synthesis of 1,2,4-triazole derivatives using related compounds. These derivatives demonstrate antimicrobial activity and can serve as surface active agents (El-Sayed, 2006).
Biological Activity
- The compound and its derivatives have been studied for their potential antimicrobial and cytotoxic activities. Shankar et al. (2017) synthesized novel urea derivatives and evaluated their inhibitory effects as antimicrobial agents. Preliminary studies showed promising antimicrobial activity against various bacterial strains (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).
- Similarly, Reddy, Reddy, and Venugopal (2003) conducted a study on N-substituted pyridyl ureas, revealing moderate antimicrobial activity in their assays (Reddy, Reddy, & Venugopal, 2003).
properties
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(21-17-20-15(10-24-17)12-2-3-12)19-8-11-1-4-14(18-7-11)13-5-6-23-9-13/h1,4-7,9-10,12H,2-3,8H2,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQFJIGPLNRAQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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